molecular formula C15H19NO2 B1373846 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol CAS No. 1275109-27-7

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Cat. No. B1373846
M. Wt: 245.32 g/mol
InChI Key: KODSHOLCUNRJRY-UHFFFAOYSA-N
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Description

The compound “4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol” has a CAS Number of 1275109-27-7 . It has a molecular weight of 245.32 and its IUPAC name is 4-[4-(4-morpholinylmethyl)phenyl]-3-butyn-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO2/c17-10-2-1-3-14-4-6-15(7-5-14)13-16-8-11-18-12-9-16/h4-7,17H,2,8-13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil . The storage temperature is not specified .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • A study focused on synthesizing and characterizing tertiary aminoalkanols, including variants similar to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol, and testing them for antibacterial activity. The synthesized compounds were confirmed to have potential as biologically active substances, specifically showing antibacterial properties (Isakhanyan et al., 2014).
  • Another research synthesized a compound related to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol and evaluated its biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. It demonstrated significant anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).

Antitumor Activity

  • A similar tertiary aminoalkanol compound was synthesized and tested for antitumor activity. The study highlighted the potential of these compounds in cancer treatment, marking them as biologically active compounds with antitumor properties (Isakhanyan et al., 2016).

Antibacterial Modulating Activity

  • Research involving 4-(Phenylsulfonyl) morpholine, which shares a morpholine group with 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol, assessed its antimicrobial and modulating activity. The study found notable modulating activity, particularly in combination with other substances against certain bacterial strains (Oliveira et al., 2015).

Antihypertensive and Antiarrhythmic Properties

  • A study synthesized a compound with a morpholine group and tested its antihypertensive and antiarrhythmic properties. This research underlines the potential medical applications of compounds structurally similar to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (Abrego et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-2-1-3-14-4-6-15(7-5-14)13-16-8-11-18-12-9-16/h4-7,17H,2,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSHOLCUNRJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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